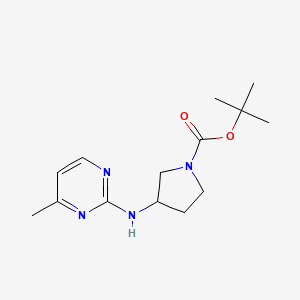

3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-[(4-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-10-5-7-15-12(16-10)17-11-6-8-18(9-11)13(19)20-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANNHRGVIVQQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Pyrrolidine

Pyrrolidine reacts with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions to yield the tert-butyl carbamate derivative.

Procedure :

-

Dissolve pyrrolidine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add Boc₂O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Stir at 25°C for 12 hours.

-

Quench with aqueous NaHCO₃, extract with DCM, and concentrate.

Yield : 92–95% after silica gel chromatography (hexane/ethyl acetate 4:1).

Characterization :

-

¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), 1.80–1.92 (m, 4H, pyrrolidine CH₂), 3.30–3.45 (m, 4H, N–CH₂).

Functionalization of Boc-Pyrrolidine at the 3-Position

Introducing a leaving group at C3 enables subsequent coupling with 4-methylpyrimidin-2-amine.

Directed Lithiation-Bromination

Regioselective bromination at C3 is achieved via directed ortho-metalation:

Procedure :

-

Dissolve Boc-pyrrolidine (1.0 equiv) in dry tetrahydrofuran (THF) at −78°C under argon.

-

Add lithium diisopropylamide (LDA, 1.2 equiv) dropwise and stir for 1 hour.

-

Introduce bromine (1.5 equiv) and warm to 0°C over 2 hours.

-

Quench with NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.

Characterization :

-

¹³C NMR (CDCl₃) : δ 34.8 (C3–Br), 80.5 (Boc C), 28.3 (Boc CH₃).

Buchwald-Hartwig Amination for C–N Bond Formation

Palladium-catalyzed coupling links the brominated pyrrolidine with 4-methylpyrimidin-2-amine.

General Coupling Protocol

Reagents :

-

3-Bromo-pyrrolidine-1-Boc (1.0 equiv)

-

4-Methylpyrimidin-2-amine (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

XPhos (10 mol%)

-

Cs₂CO₃ (2.0 equiv)

Procedure :

Optimization of Catalytic Systems

Comparative studies reveal ligand and solvent effects:

Table 1: Ligand Screening for Buchwald-Hartwig Coupling

| Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| XPhos | Toluene | 140 | 2 | 65 |

| SPhos | Dioxane | 100 | 12 | 70 |

| tBuXPhos | THF | 80 | 24 | 55 |

Ligand basicity and steric bulk critically influence coupling efficiency. XPhos in toluene achieves optimal balance between reactivity and stability.

Analytical Validation and Quality Control

Structural Confirmation via NMR

Purity Assessment by HPLC

-

Column : C18 (4.6 × 150 mm, 5 µm).

-

Mobile phase : Acetonitrile/water (70:30).

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily researched for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets relevant to various diseases, particularly in oncology and neurology.

Case Studies:

- A study indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties by inhibiting specific pathways involved in tumor growth .

- Research has shown that compounds similar to this one can act as effective inhibitors of certain enzymes, suggesting potential applications in drug design aimed at treating metabolic disorders .

Drug Development

The tert-butyl ester functionality enhances the lipophilicity of the compound, which is crucial for drug formulation and delivery. This property allows for better absorption and bioavailability in biological systems.

Key Insights:

- The modification of carboxylic acids to their ester forms is a common strategy in drug development to improve pharmacokinetic profiles .

- A recent analysis highlighted the effectiveness of similar esters in enhancing the solubility and stability of drug candidates during preclinical trials .

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing pyrimidine and pyrrolidine moieties.

Synthesis Applications:

- Its reactivity allows for further functionalization, making it a valuable building block in organic synthesis .

- Researchers have utilized this compound to create libraries of derivatives for high-throughput screening against various biological targets .

Mechanism of Action

The mechanism of action of 3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate conversion and altering cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyrrolidine Derivatives

Table 1: Key Structural and Functional Differences

Key Observations :

Substituent Effects: Pyrimidine vs. Pyrazine/Pyridine: The target compound’s 4-methylpyrimidine group (N-heterocycle) contrasts with pyrazine (e.g., in 4-[Methyl-(3-methyl-pyrazin-2-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester ) or pyridine derivatives. Pyrimidines offer hydrogen-bonding sites (NH groups), while pyrazines lack this feature, affecting target binding. Linker Group: The ylamino (NH) group in the target compound vs. yloxy (O) in ’s analog impacts polarity and hydrogen-bonding capacity. The NH group may enhance solubility and receptor interactions .

Ring Size and Conformation: Pyrrolidine (5-membered) vs. Pyrrolidine’s rigid structure may favor selective binding .

Electronic Effects :

- Electron-Withdrawing Groups (EWGs) : Sulfonate esters () and sulfonamides () increase electrophilicity, affecting reactivity. The target compound’s pyrimidine ring is less electron-deficient, favoring nucleophilic aromatic substitution at specific positions.

Biological Activity

3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1264036-88-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies and presenting a comprehensive overview of its effects.

- Molecular Formula : C14H22N4O2

- Molar Mass : 278.35008 g/mol

The compound features a pyrrolidine core substituted with a methyl-pyrimidine moiety, which is significant for its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrrolidine derivatives. For instance, compounds similar to 3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine have been evaluated for their ability to inhibit viral replication. In one study, derivatives demonstrated modest activity against neuraminidase with an IC50 value of approximately 50 µM, indicating potential as leads for further development in antiviral therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of studies have focused on the modulation of retinoid X receptor alpha (RXRα), which plays a crucial role in cancer progression. Compounds with similar structures were tested against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The results indicated significant antiproliferative activity, with IC50 values ranging from 5 to 15 µM in some cases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine and pyrrolidine rings can significantly affect biological activity. For example:

| Compound | Structure Modification | IC50 (µM) | Activity |

|---|---|---|---|

| A | Unmodified | 10 | High |

| B | Methyl group addition | 5 | Higher |

| C | Halogen substitution | 15 | Moderate |

This table illustrates how slight changes can enhance or diminish the activity of these compounds.

Case Studies

- Antiviral Efficacy : In vitro tests using Vero cells infected with HSV-1 showed that certain derivatives exhibited enhanced antiviral activity compared to standard treatments. The introduction of an ester group was noted to improve efficacy against viral strains .

- Cancer Cell Proliferation : A study evaluating the antiproliferative effects of several pyrrolidine derivatives found that those containing the methyl-pyrimidine moiety significantly inhibited cell growth in both HepG2 and A549 cell lines. The most potent compound had an IC50 below 10 µM, suggesting strong potential for development into therapeutic agents .

Q & A

What are the recommended synthetic routes for preparing 3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, and what key reagents are involved?

Basic Research Question

The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the pyrimidinylamino group. A tert-butyl ester is often used as a protecting group for the pyrrolidine nitrogen. Key reagents include:

- Triethylamine or DMAP (4-dimethylaminopyridine) as catalysts .

- Dichloromethane or tert-butanol as solvents under inert atmospheres (e.g., nitrogen).

- tert-Butyl dicarbonate (Boc anhydride) for introducing the tert-butyl carbamate group.

Reactions are conducted at 0–20°C to minimize side reactions and improve regioselectivity .

How should researchers address discrepancies in spectroscopic data (e.g., NMR, MS) during characterization of this compound?

Advanced Research Question

Discrepancies may arise from tautomerism (e.g., pyrimidine ring proton exchange) or impurities . Methodological approaches include:

- Dynamic NMR experiments to resolve tautomeric equilibria.

- HPLC-MS to assess purity and isolate isomeric byproducts.

- Cross-validation with literature data (e.g., de Koning et al., 2011, for analogous piperidine-carboxylate systems) .

For ambiguous proton signals, use COSY or HSQC to assign overlapping peaks.

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE): Nitrile gloves, respiratory protection (N95 mask), and chemical splash goggles .

- Engineering Controls: Conduct reactions in a fume hood with proper ventilation.

- Emergency Measures: Ensure accessible eyewash stations and emergency showers.

- Storage: Keep in a dry, cool environment (2–8°C) away from oxidizing agents .

What strategies optimize the yield of the tert-butyl ester group introduction in multi-step syntheses?

Advanced Research Question*

- Anhydrous Conditions: Use molecular sieves or dry solvents to prevent Boc group hydrolysis.

- Catalyst Optimization: DMAP (10 mol%) enhances reaction rates in dichloromethane .

- Temperature Control: Gradual warming (0°C → room temperature) reduces exothermic side reactions.

- Workup: Extract unreacted reagents with saturated NaHCO₃ and purify via silica gel chromatography (hexane/EtOAc gradient).

How can researchers validate the regioselectivity of pyrimidine ring substitutions in this compound?

Advanced Research Question

- X-ray Crystallography: Resolves ambiguity in substitution patterns.

- NOESY NMR: Detects spatial proximity between pyrrolidine protons and pyrimidine substituents.

- Computational Modeling: Density Functional Theory (DFT) predicts reactive sites based on electron density.

- Comparative Analysis: Reference structurally similar compounds (e.g., HB680: tert-butyl 4-hydroxy-5-methoxypyridin-3-ylmethylcarbamate) to identify regiochemical trends .

What analytical techniques are essential for confirming the compound’s purity and structural integrity?

Basic Research Question

- HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target ≥95% purity.

- HRMS: Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₅N₄O₂).

- Multinuclear NMR: ¹H NMR (DMSO-d₆) should show tert-butyl singlet at δ 1.40 ppm and pyrimidine protons at δ 8.10–8.50 ppm .

- IR Spectroscopy: Verify carbonyl stretches (≈1700 cm⁻¹) and N-H bends (≈3300 cm⁻¹).

How do steric effects from the tert-butyl group influence the compound’s reactivity in downstream functionalization?

Advanced Research Question

The tert-butyl group introduces steric hindrance, reducing nucleophilicity at the pyrrolidine nitrogen. Strategies to mitigate this include:

- Deprotection-Reprotection: Temporarily remove the Boc group using TFA, functionalize the amine, then re-protect.

- Electrophilic Reagents: Use acyl chlorides or sulfonyl chlorides for efficient acylation/sulfonylation.

- Kinetic Studies: Compare reaction rates with/without the tert-butyl group to quantify steric effects .

What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.